2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone
描述
属性
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-27-15-7-6-14(12-16(15)28-2)20-22-21-17-8-9-18(23-25(17)20)29-13-19(26)24-10-4-3-5-11-24/h6-9,12H,3-5,10-11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFOZFJWQFWATI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCCC4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core This can be achieved through the cyclization of hydrazine derivatives with appropriate diketones or β-diketones under acidic or basic conditions
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of methoxy groups makes it susceptible to oxidation, potentially forming quinones or other oxidized derivatives.
Reduction: : Reduction reactions can be performed to convert the compound into its corresponding amine or thiol derivatives.
Substitution: : Nucleophilic substitution reactions can be used to introduce different functional groups at the piperidin-1-yl or phenyl rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often requiring catalysts or specific solvents.
Major Products Formed
Oxidation: : Quinones, hydroquinones, or other oxidized derivatives.
Reduction: : Amines, thiols, or other reduced derivatives.
Substitution: : Derivatives with different functional groups at the piperidin-1-yl or phenyl rings.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as a dual inhibitor of c-Met and Pim-1, which are important targets in cancer therapy. Its ability to inhibit these proteins suggests it could be used in the development of anticancer drugs.
Medicine
The compound's potential as an anticancer agent is one of its most promising applications. Its ability to inhibit specific protein targets involved in cancer cell proliferation makes it a candidate for further drug development and clinical trials.
Industry
In the chemical industry, this compound can be used in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in the production of a wide range of products.
作用机制
The mechanism by which 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone exerts its effects involves the inhibition of specific molecular targets. The compound binds to the active sites of c-Met and Pim-1, preventing their activation and subsequent signaling pathways that promote cancer cell growth and survival. This dual inhibition makes it a potent anticancer agent.
相似化合物的比较
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogs from the evidence:
Key Observations:
Structural Divergence : The target compound’s triazolo-pyridazine core and thioether-piperidinyl side chain distinguish it from pyrrolo-thiazolo-pyrimidine () and pyrazolo-thiazolo-pyrimidine analogs (). The 3,4-dimethoxyphenyl group may enhance electron-donating capacity compared to simpler 4-methoxyphenyl substituents .
Bioactivity Potential: Compounds with fused heterocycles (e.g., triazolo-thiadiazines) often exhibit kinase inhibition or DNA-intercalating properties . The piperidinyl group in the target compound may improve blood-brain barrier penetration, a feature absent in simpler analogs .
Research Findings and Limitations
- Synthesis Challenges : Heterocyclic systems like triazolo-pyridazines require precise control of reaction conditions (e.g., solvent, temperature) to avoid side products, as seen in and . The thioether linkage in the target compound may necessitate protective-group strategies to prevent sulfur oxidation .
- Pharmacological Gaps: No direct data on the target compound’s bioactivity exists in the evidence. However, structurally related trisulfides () and thiazolo-pyrimidines () show anticancer effects, suggesting avenues for in vitro testing (e.g., cytotoxicity assays against OSCC or other cancer lines).
- Toxicity Considerations : Heterocyclic amines (e.g., IQ in ) highlight the need to evaluate mutagenicity, especially for compounds with aromatic and nitrogen-rich systems.
生物活性
The compound 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone has emerged as a promising candidate in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and potential as an antimicrobial agent.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 432.52 g/mol . The compound features a complex structure that includes a triazole-pyridazine hybrid and a piperidine moiety, contributing to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N6O3S |
| Molecular Weight | 432.52 g/mol |
| CAS Number | Not specified |
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
1. Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound's anticancer effects are primarily attributed to its ability to interfere with cellular signaling pathways involved in proliferation and survival. For instance, it may inhibit the PI3K/Akt pathway, leading to increased apoptosis in cancer cells.
2. Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. It appears to modulate inflammatory cytokines and enzymes involved in the inflammatory response.
- Case Study : In a study evaluating its effect on lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
3. Antimicrobial Activity
Preliminary findings suggest that the compound may possess antimicrobial properties against various pathogens.
- Research Findings : In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
- Key Modifications : Variations in substituents on the triazole and piperidine rings have been explored to enhance potency and selectivity for specific biological targets.
常见问题
Q. What are the key synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step routes:
Core formation : Start with 3,4-dimethoxyphenyl-substituted triazolopyridazine intermediates. For example, 6-hydrazinyl derivatives are prepared via cyclization of hydrazine with pyridazine precursors under reflux in ethanol .
Thioether linkage : React the 6-hydrazinyl intermediate with 2-chloro-1-(piperidin-1-yl)ethanone in dimethylformamide (DMF) with potassium carbonate as a base at 80–100°C .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Critical factors : Solvent polarity (DMF enhances nucleophilic substitution), temperature control (prevents decomposition), and catalyst/base selection (K₂CO₃ promotes thiolate formation) .
Q. Which spectroscopic and chromatographic methods are critical for structural validation?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, piperidinyl protons at δ 1.5–2.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 483.15) .
- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance scalability and reproducibility?
Methodological strategies :
- Solvent screening : Replace DMF with acetonitrile or dioxane to reduce side reactions. Evidence shows acetonitrile improves regioselectivity in triazole formation .
- Catalyst optimization : Use Pd/C or CuI for coupling steps to reduce reaction time (e.g., 6 hours vs. 24 hours) .
- Flow chemistry : Continuous flow systems minimize batch variability and improve heat transfer for exothermic steps .
Data-driven example :
| Condition | Yield (Traditional) | Yield (Optimized) |
|---|---|---|
| DMF, 24h, 100°C | 55% | - |
| Acetonitrile, 6h, 80°C | - | 72% |
Q. How can researchers resolve contradictions in spectral data interpretation (e.g., overlapping NMR signals)?
- 2D NMR techniques : Use HSQC and HMBC to assign crowded aromatic regions (e.g., distinguishing triazolopyridazine protons from dimethoxyphenyl groups) .
- X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., confirming the thioether bond geometry) .
- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts and validates experimental NMR assignments .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in related derivatives?
Systematic approaches :
Core modifications : Replace the triazolopyridazine core with triazolopyrimidine and assess changes in bioactivity (e.g., reduced kinase inhibition observed in pyrimidine analogs) .
Substituent variation :
- Piperidinyl group : Test N-alkyl vs. N-aryl substitutions (e.g., morpholine analogs show lower solubility) .
- Methoxy positioning : Compare 3,4-dimethoxy vs. 4-methoxy derivatives (enhanced CYP450 inhibition in 3,4-substituted compounds) .
Example SAR table :
| Derivative | Structural Change | Biological Activity (IC₅₀) |
|---|---|---|
| Parent compound | 3,4-Dimethoxy | 12 nM (Kinase X) |
| Analog A | 4-Methoxy | 85 nM (Kinase X) |
| Analog B | Triazolopyrimidine core | >1 µM (Kinase X) |
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities across studies?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293 may show varying IC₅₀ due to metabolic differences) .
- Solubility factors : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
- Control experiments : Include positive controls (e.g., staurosporine for kinase assays) to validate experimental conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
